4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide
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Overview
Description
4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group and a methoxyphenethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methoxyphenethyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenethyl group is attached to the benzoxazepine ring.
Formation of the Benzamide: The final step is the formation of the benzamide by reacting the intermediate with a suitable benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazepine ring, converting them to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(4-methoxyphenyl)benzamide: Shares the fluoro and methoxyphenyl groups but lacks the benzoxazepine ring.
4-Fluoro-N-(4-methoxybenzyl)benzamide: Similar structure but with a methoxybenzyl group instead of methoxyphenethyl.
Uniqueness
4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide is unique due to its benzoxazepine ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1048914-35-7 |
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Molecular Formula |
C25H23FN2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-fluoro-N-[4-[2-(4-methoxyphenyl)ethyl]-3-oxo-5H-1,4-benzoxazepin-7-yl]benzamide |
InChI |
InChI=1S/C25H23FN2O4/c1-31-22-9-2-17(3-10-22)12-13-28-15-19-14-21(8-11-23(19)32-16-24(28)29)27-25(30)18-4-6-20(26)7-5-18/h2-11,14H,12-13,15-16H2,1H3,(H,27,30) |
InChI Key |
CINPAYYPEUTSQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)OCC2=O |
Origin of Product |
United States |
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